

Total Synthesis of Chrysomycin A: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Chrysomycin A

Cat. No.: B14755811

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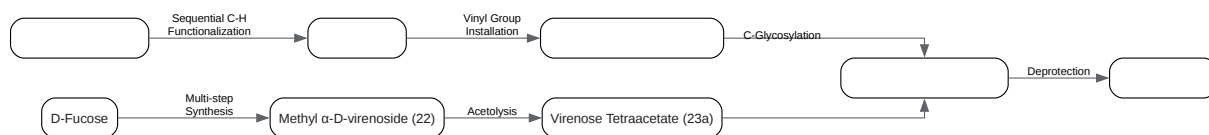
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of **Chrysomycin A**, a potent anti-tuberculosis agent. The methodologies outlined are based on the convergent and scalable 10-step synthesis developed by Li et al. (2020).^{[1][2]}

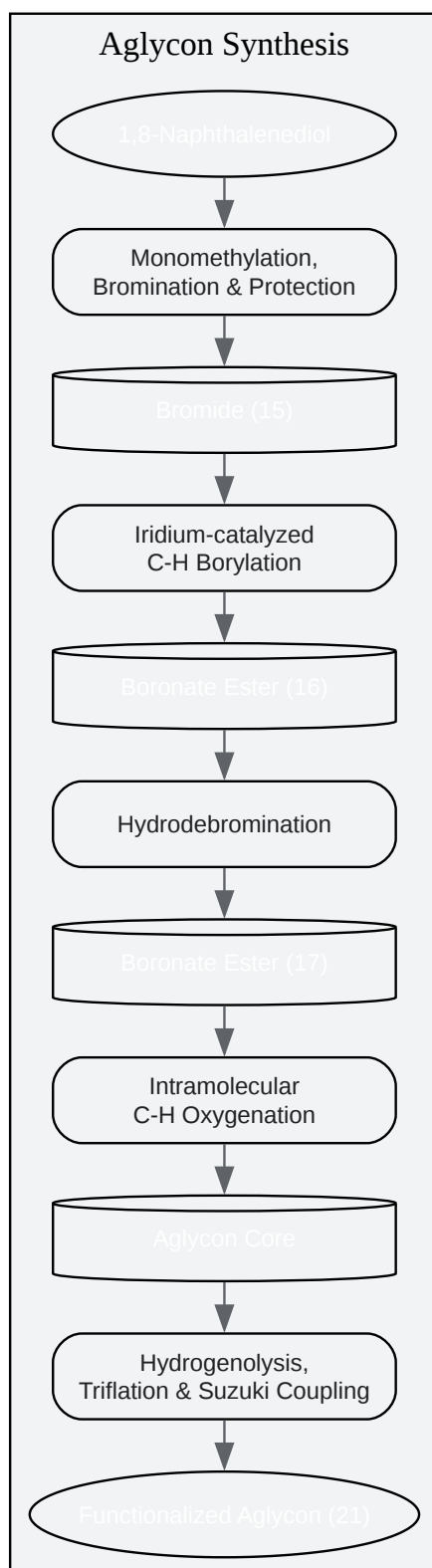
Chrysomycin A, a C-aryl glycoside natural product, has demonstrated significant activity against multi-drug-resistant tuberculosis strains.^{[1][3][4]} Its complex structure, featuring a benzonaphthopyranone aglycon and a rare virenose sugar moiety, has posed a considerable challenge to synthetic chemists. The synthetic route detailed below overcomes previous limitations by employing a late-stage C-glycosylation and sequential C-H functionalization, enabling gram-scale production and facilitating the generation of analogues for structure-activity relationship studies.^{[1][2][5]}

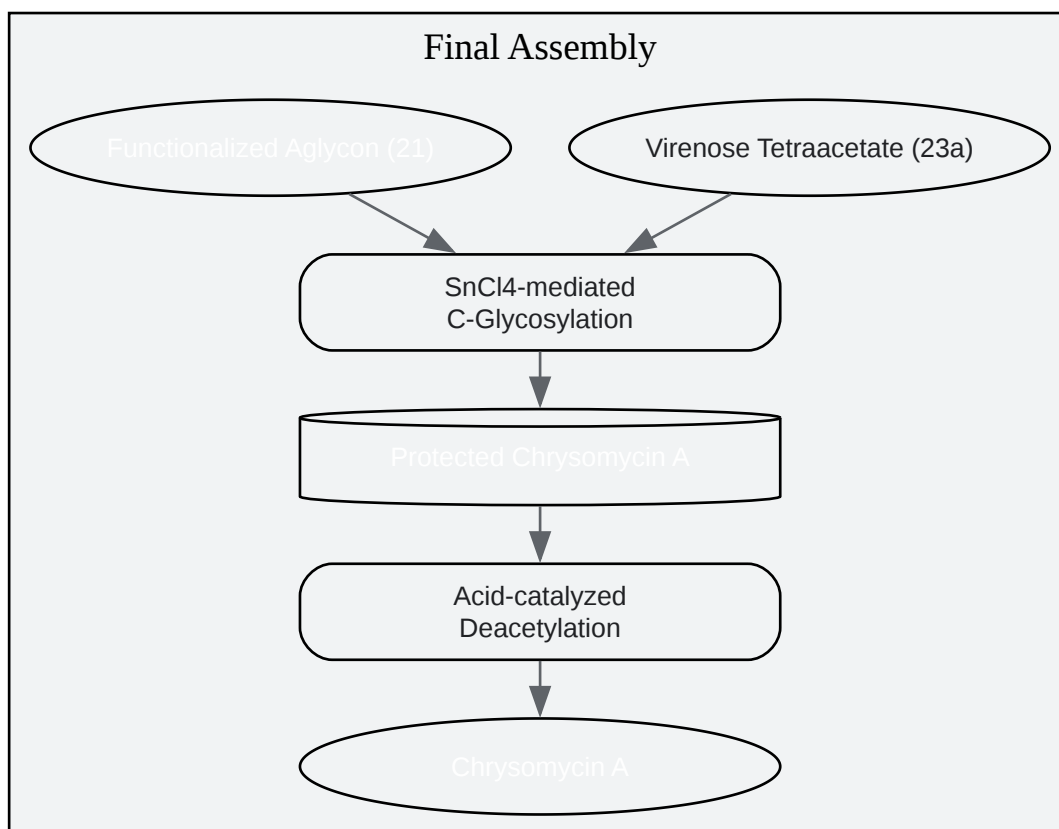
Synthetic Strategy Overview

The total synthesis of **Chrysomycin A** can be conceptually divided into two main parts: the synthesis of the aglycon and the preparation of the glycosyl donor, followed by their coupling and final deprotection.

A key feature of this synthetic approach is the late-stage introduction of both the virenose sugar and the vinyl group on the aglycon. This convergent strategy allows for greater flexibility in modifying these moieties to explore their impact on biological activity. The core of the aglycon is constructed through a series of regioselective C-H functionalization reactions, a modern and efficient approach to building complex aromatic systems.^{[2][5]}







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